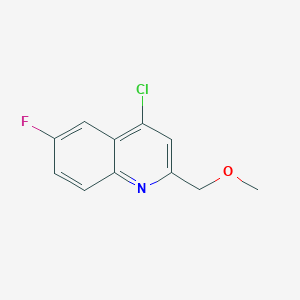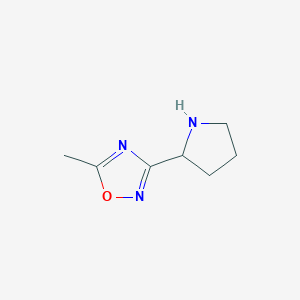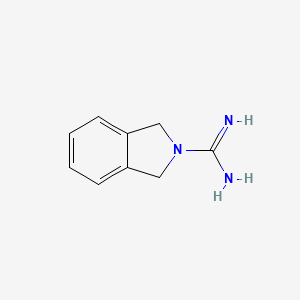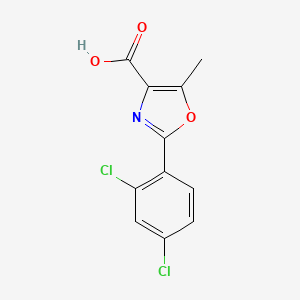![molecular formula C14H17Cl2F3N4O B1454002 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride CAS No. 1171190-56-9](/img/structure/B1454002.png)
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride
Vue d'ensemble
Description
This compound, also known as TFMPP, is a recreational drug of the phenylpiperazine chemical class . It is a substituted piperazine that selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Molecular Structure Analysis
The molecular formula of this compound is C11H13F3N2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.2295 . It is off-white, yellowish in color .Applications De Recherche Scientifique
Neuropharmacological Research
“1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride” has been utilized in neuropharmacological studies due to its potential effects on neurotransmitter systems. It is known to selectively promote the release of serotonin when used in combination with 1-benzylpiperazine, which can mirror the effects of 3,4-methylenedioxymethamphetamine . This compound’s influence on serotonin and dopamine levels makes it a valuable tool for studying the neurochemical pathways involved in mood regulation and the potential treatment of mood disorders.
Forensic Applications
In forensic science, this compound serves as a reference material for toxicology analyses. It has been identified in party pills and powders, where its presence is indicative of illicit use . The compound’s unique chemical signature allows for accurate identification in various biological samples, aiding in legal investigations related to drug abuse.
Clinical Toxicology
The compound is used in clinical toxicology as a reference standard for the detection of designer drugs in bodily fluids. Its structural analogs are often found in recreational drugs, and its identification can help in diagnosing cases of acute intoxication and in monitoring drug abuse patterns .
Psychopharmacology
Researchers in psychopharmacology explore the compound’s effects on behavior and cognition. Due to its impact on the central nervous system and its ability to induce changes in blood pressure and smooth muscle, it is a candidate for studying the physiological correlates of psychological states .
Drug-Drug Interaction Studies
The compound is known for its potential to induce seizures when used in combination with other drugs, highlighting the importance of drug-drug interaction studies . Understanding these interactions is crucial for the development of safe pharmacological treatments and for predicting adverse reactions in polypharmacy.
Metabolic Pathway Analysis
Studies on the metabolism of “1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride” in animal models have provided insights into its metabolic pathways . These findings are essential for predicting human pharmacokinetics and for the design of drugs with optimal absorption, distribution, metabolism, and excretion properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the serotonin receptor in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Mode of Action
This compound selectively promotes the release of serotonin . It interacts with the serotonin receptors, leading to an increase in both serotonin and dopamine when used in combination with certain other compounds . This mirrors the effects of certain psychoactive substances .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By promoting the release of serotonin, it influences the downstream effects of this neurotransmitter, potentially leading to changes in mood, appetite, and other physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels. By promoting the release of serotonin, it can potentially lead to changes in mood and other physiological processes . .
Safety and Hazards
Propriétés
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O.2ClH/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21;;/h1-3,8,18H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAWTIVCUJVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)








![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)